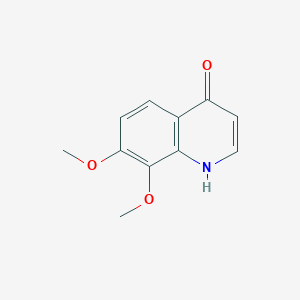

4-Hydroxy-7,8-dimethoxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 382168. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKBTCLRDAEMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)C=CN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174006-05-3 | |

| Record name | 7,8-dimethoxyquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-hydroxy-6,7-dimethoxyquinoline chemical structure and properties

An In-depth Technical Guide to 4-hydroxy-6,7-dimethoxyquinoline: A Core Scaffold in Modern Drug Development

Introduction

4-hydroxy-6,7-dimethoxyquinoline, a key heterocyclic compound, stands as a pivotal intermediate in the landscape of modern pharmaceutical synthesis. Its structural architecture, featuring a quinoline core decorated with hydroxyl and methoxy functional groups, makes it a versatile scaffold for the development of targeted therapeutics. While not typically an active pharmaceutical ingredient (API) itself, its true significance lies in its role as the foundational building block for potent kinase inhibitors and its potential as a starting point for novel antimalarial agents. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, characterization, and critical applications, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

Chemical Identity

The compound is systematically identified by the following:

-

Synonyms: 6,7-Dimethoxyquinolin-4-ol, 6,7-Dimethoxy-4-hydroxyquinoline, 6,7-Dimethoxyquinolin-4(1H)-one, Cabozantinib Hydroxy Analog[1][2]

Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical aspect of the chemistry of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one). Spectroscopic and crystallographic evidence strongly indicates that the keto tautomer, 6,7-dimethoxyquinolin-4(1H)-one, is the predominant and more stable form in both the solid state and in polar solutions.[1][3][4] This stability is crucial for its reactivity and interactions in subsequent synthetic steps.

Caption: Tautomeric equilibrium of 4-hydroxy-6,7-dimethoxyquinoline.

Physicochemical Properties

The compound's physical and chemical characteristics are essential for its handling, purification, and reaction scalability.

| Property | Value | Source(s) |

| Appearance | Light orange, yellow, or off-white to green crystalline powder/solid. | [1][2][5] |

| Melting Point | 227.0 to 231.0 °C | [1][2] |

| Boiling Point | 370.9 ± 37.0 °C (Predicted) | [1][2] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required). | [1][2][5] |

| pKa (Predicted) | 4.26 ± 0.40 | [1][2] |

| Storage Conditions | Store at room temperature in an inert atmosphere. | [1][2][5] |

Synthesis and Purification: A Validated Protocol

Multiple synthetic routes to 4-hydroxy-6,7-dimethoxyquinoline exist, often employing variations of the Gould-Jacobs reaction. A highly efficient and reproducible method involves the microwave-assisted hydrolysis and decarboxylation of an ester precursor. This protocol serves as a self-validating system, where successful execution yields a product with well-defined spectroscopic characteristics.

Microwave-Assisted Synthesis Protocol

This procedure details the synthesis from ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.

Step 1: Saponification

-

Action: To a solution of potassium hydroxide (450 mg, 7.6 mmol) in 20 mL of a 1:1 (v/v) H₂O/EtOH mixture, add ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate (700 mg, 2.53 mmol).

-

Causality: The strong base (KOH) in a polar protic solvent mixture facilitates the saponification (hydrolysis) of the ethyl ester to a potassium carboxylate salt.

Step 2: Microwave-Assisted Decarboxylation

-

Action: Place the mixture in a sealed microwave reactor vessel and heat to 180°C for 50 minutes, maintaining a pressure of 260-280 psi.[1][2]

-

Causality: High temperature and pressure, achieved rapidly via microwave irradiation, drive the reaction to completion and facilitate the subsequent decarboxylation of the 3-carboxy group, which is thermally labile under these conditions.

Step 3: Work-up and Neutralization

-

Action: After cooling to room temperature, transfer the reaction mixture to a flask and acidify to a pH of approximately 6 using acetic acid.[1][2]

-

Causality: Acidification protonates the phenoxide and any remaining carboxylate, neutralizing the reaction mixture and rendering the desired product less soluble in the aqueous phase.

Step 4: Extraction and Purification

-

Action: Saturate the aqueous solution with sodium chloride and perform a liquid-liquid extraction with tetrahydrofuran (3 x 100 mL). Combine the organic layers, wash with brine, and concentrate under reduced pressure.[1][2]

-

Causality: Saturating with NaCl ("salting out") decreases the solubility of the organic product in the aqueous layer, maximizing its transfer into the THF during extraction. The brine wash removes residual water from the organic phase. Evaporation of the solvent yields the crude product. A yield of approximately 90% can be expected.[1][2]

Caption: Workflow for microwave-assisted synthesis.

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

NMR Spectroscopy

Proton NMR provides a definitive fingerprint of the molecule.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.76 (d, J=7.3 Hz, 1H), 7.42 (s, 1H), 7.05 (s, 1H), 5.93 (d, J=7.3 Hz, 1H), 3.84 (s, 3H), 3.81 (s, 3H).[1][2]

-

Interpretation: The two singlets at 3.84 and 3.81 ppm correspond to the two non-equivalent methoxy groups. The two singlets at 7.42 and 7.05 ppm are the aromatic protons on the dimethoxy-substituted ring. The two doublets at 7.76 and 5.93 ppm represent the protons on the pyridinone ring, confirming the quinolinone structure.

Mass Spectrometry and IR Spectroscopy

-

Mass Spectrometry: The exact mass is 205.073898, corresponding to the molecular formula C₁₁H₁₁NO₃.[6] Mass spectral analysis will show a prominent molecular ion peak [M+H]⁺ at m/z 206.

-

Infrared (IR) Spectroscopy: IR analysis is crucial for confirming the presence of key functional groups. Expected characteristic peaks include a strong carbonyl (C=O) stretch around 1620-1660 cm⁻¹ (indicative of the quinolinone tautomer), N-H stretching around 3100-3300 cm⁻¹, and C-O stretches for the methoxy groups around 1200-1280 cm⁻¹.

Crystallography

While the crystal structure for 4-hydroxy-6,7-dimethoxyquinoline itself is not publicly available, the structure of a closely related derivative, 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, has been resolved.[3][4] This structure confirms the quinolin-4(1H)-one (keto) tautomer in the solid state and reveals that the quinoline ring system is nearly planar. In the crystal, molecules are linked by C—H⋯O hydrogen bonds, forming distinct packing arrangements.[3][4] This provides authoritative insight into the solid-state conformation and intermolecular interactions of this core scaffold.

Applications in Drug Development

The primary value of 4-hydroxy-6,7-dimethoxyquinoline is as a high-value intermediate for synthesizing APIs that target complex diseases.

Core Intermediate for Cabozantinib: A Multi-Tyrosine Kinase Inhibitor

4-hydroxy-6,7-dimethoxyquinoline is the direct precursor to 4-chloro-6,7-dimethoxyquinoline, a key building block for the anticancer drug Cabozantinib .

-

Mechanism of Action: Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL.[7][8] These kinases are critical drivers of tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[7]

-

Role of the Quinoline Scaffold: The 6,7-dimethoxyquinoline core acts as a "privileged scaffold." It is designed to mimic the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases. This binding event blocks the phosphorylation and activation of the kinase, thereby shutting down downstream signaling pathways that promote cancer cell proliferation and survival. The specific methoxy groups at the 6 and 7 positions are crucial for optimizing binding affinity and selectivity for target kinases like MET and VEGFR.

Caption: Mechanism of Cabozantinib kinase inhibition.

Scaffold for Potential Antimalarial Agents

The quinoline ring is the cornerstone of many antimalarial drugs, most famously chloroquine. The structure-activity relationship (SAR) for 4-aminoquinolines is well-established and highlights several key features for activity, including the quinoline nucleus and a basic aminoalkyl side chain at the 4-position.

4-hydroxy-6,7-dimethoxyquinoline serves as an ideal starting material for generating libraries of novel 4-substituted quinolines. Through chlorination of the 4-hydroxy group followed by nucleophilic substitution, various side chains can be introduced to explore new chemical space and develop compounds active against drug-resistant malaria strains.

Safety and Handling

As a laboratory chemical, proper handling is imperative to ensure user safety.

-

GHS Hazard Classification: The compound is classified as an irritant.[1][2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[6]

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool place, preferably under an inert atmosphere.[1][2][5]

Conclusion

4-hydroxy-6,7-dimethoxyquinoline is more than a simple chemical reagent; it is a foundational element in the synthesis of life-saving therapeutics. Its well-defined chemical properties, validated synthetic protocols, and, most importantly, its role as the core scaffold for the multi-kinase inhibitor Cabozantinib, underscore its importance to the pharmaceutical industry. Continued exploration of this quinoline core will likely yield new derivatives with tailored activities, not only in oncology but also in the ongoing fight against infectious diseases like malaria.

References

-

Lien, V. T., Olberg, D. E., Klaveness, J., & Görbitz, C. H. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 441–444. Available from: [Link]

-

Lien, V. T., Olberg, D. E., Klaveness, J., & Görbitz, C. H. (2017). Crystal structure of 6,7-dimeth-oxy-1-(4-nitro-phen-yl)quinolin-4(1 H)-one: a mol-ecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 3), 441–444. Available from: [Link]

-

Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(10), 1748-1754. Available from: [Link]

-

ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

CABOMETYX®. (n.d.). Mechanism of Action. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). C-Met quinoline inhibitors: cabozantinib and foretinib. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Retrieved January 17, 2026, from [Link]

-

WikiJournal of Medicine. (2023). Cabozantinib: mechanism of action, pharmacokinetics and clinical applications. WikiJournal of Medicine, 10(1), 2. Available from: [Link]

-

ResearchGate. (n.d.). Mechanism of action of cabozantinib. Retrieved January 17, 2026, from [Link]

-

Patsnap Synapse. (n.d.). What is the mechanism of action of Cabozantinib? Retrieved January 17, 2026, from [Link]

-

PubMed. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Retrieved January 17, 2026, from [Link]

-

Made Easy. (2022, August 13). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy [Video]. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Retrieved January 17, 2026, from [Link]

-

The Plymouth Student Scientist. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Retrieved January 17, 2026, from [Link]

Sources

- 1. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 6,7-Dimethoxy-4-hydroxyquinoline 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. allmpus.com [allmpus.com]

- 6. guiding-bio.com [guiding-bio.com]

- 7. Accela Chembio Inc 4-hydroxy-6 | 7-dimethoxyquinoline | 25g | 13425-93-9 | Fisher Scientific [fishersci.com]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

synthesis of 4-hydroxy-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline

An In-depth Technical Guide to the Synthesis of 4-hydroxy-6,7-dimethoxyquinoline from 3,4-dimethoxyaniline

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for converting 3,4-dimethoxyaniline into 4-hydroxy-6,7-dimethoxyquinoline, a key intermediate in the development of various pharmaceutical agents, notably tyrosine kinase inhibitors.[1] The document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the Conrad-Limpach and Gould-Jacobs reactions. The guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses critical process parameters, causality behind experimental choices, and potential challenges. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.

Introduction: Significance of 4-hydroxy-6,7-dimethoxyquinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Specifically, 4-hydroxy-6,7-dimethoxyquinoline serves as a crucial building block for the synthesis of targeted anticancer drugs, including Cabozantinib, a potent inhibitor of c-Met and VEGFR2 tyrosine kinases.[3] The dysregulation of these signaling pathways is a key factor in the progression of various cancers, making the efficient and scalable synthesis of this intermediate a topic of significant interest in pharmaceutical research and development.[1][4] This guide focuses on the two most prominent and historically significant methods for constructing the 4-hydroxyquinoline core from an aniline precursor: the Conrad-Limpach synthesis and the Gould-Jacobs reaction.

Overview of Synthetic Strategies

The transformation of 3,4-dimethoxyaniline to 4-hydroxy-6,7-dimethoxyquinoline involves the formation of a new pyridine ring fused to the existing benzene ring of the aniline. This is typically achieved by reacting the aniline with a three-carbon synthon, followed by a high-temperature intramolecular cyclization. The two primary strategies discussed herein differ in the choice of this three-carbon component, which in turn dictates the specific reaction pathway and intermediate products.

Figure 1: High-level overview of the primary synthetic pathways.

The Conrad-Limpach Synthesis

Discovered by Max Conrad and Leonhard Limpach in 1887, this reaction involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[5][6] This method is characterized by a high-temperature thermal cyclization step.

Reaction Scheme & Mechanism

The reaction proceeds in two main stages. First, 3,4-dimethoxyaniline reacts with a β-ketoester, such as ethyl acetoacetate, to form a β-aminoacrylate intermediate (specifically, ethyl 3-(3,4-dimethoxyphenylamino)crotonate). The second stage is a thermally induced intramolecular cyclization (annulation) to yield the final 4-hydroxyquinoline product.[5]

The mechanism begins with the nucleophilic attack of the aniline's amino group on the keto-carbonyl of the β-ketoester.[5] This is followed by dehydration to form a Schiff base, which is in equilibrium with its more stable enamine tautomer. The critical step is the high-temperature electrocyclic ring closing onto the aromatic ring. This step temporarily disrupts the aromaticity of the benzene ring, requiring significant thermal energy (typically >250 °C).[2][5] Subsequent elimination of ethanol and tautomerization restores aromaticity and yields the stable 4-quinolone product.

Figure 2: Mechanistic flow of the Conrad-Limpach synthesis.

Causality of Experimental Choices

-

High Temperature: The cyclization step is the rate-determining and most critical part of the synthesis.[5] It requires high temperatures (250-300 °C) to overcome the significant energy barrier associated with the temporary disruption of the aniline ring's aromaticity.[2] At lower temperatures, the reaction favors kinetic control, which may lead to different products (the Knorr synthesis of 2-quinolones).[7] The Conrad-Limpach pathway is thermodynamically controlled.[7]

-

Inert, High-Boiling Solvent: The choice of solvent is crucial for achieving high yields. Early attempts without a solvent resulted in poor yields (<30%).[6] High-boiling, inert solvents like mineral oil, diphenyl ether, or Dowtherm A are used to achieve the necessary high temperatures uniformly and safely.[2][5] These solvents also help to prevent decomposition of the starting materials and intermediates at such extreme temperatures.

Experimental Protocol: Conrad-Limpach Synthesis

Step 1: Formation of Ethyl 3-(3,4-dimethoxyphenylamino)crotonate

-

In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 3,4-dimethoxyaniline (1 mole equivalent) and ethyl acetoacetate (1.1 mole equivalents) in toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the aniline is consumed.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude β-aminoacrylate intermediate, which is often a viscous oil and can be used in the next step without further purification.[8]

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil, approx. 10-20 times the mass of the intermediate).

-

Heat the mixture with vigorous stirring to 250-260 °C.

-

Maintain this temperature for 30-60 minutes. The product will often precipitate from the hot solution.

-

Carefully cool the mixture to below 100 °C and dilute with a hydrocarbon solvent (e.g., hexane or heptane) to fully precipitate the product.

-

Filter the solid product, wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction medium, and dry under vacuum.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, reported in 1939, is another powerful method for synthesizing 4-hydroxyquinolines.[6][9] It utilizes an aniline and an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).

Reaction Scheme & Mechanism

This reaction also proceeds in several stages. First, 3,4-dimethoxyaniline reacts with DEEM in a condensation-substitution reaction to form an anilidomethylenemalonate ester.[9] This intermediate then undergoes a thermal 6-electron cyclization to form the quinoline ring system.[9] The resulting product is an ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate. To obtain the target molecule, this ester must be saponified (hydrolyzed) to the corresponding carboxylic acid, followed by thermal decarboxylation.[9][10]

The mechanism begins with a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the methylene group in DEEM, followed by the elimination of ethanol to form the key intermediate, diethyl [(3,4-dimethoxyphenyl)amino]methylenemalonate.[9][11] This intermediate is then heated to a high temperature, initiating a pericyclic 6-electron electrocyclization, which is followed by tautomerization to yield the aromatic 4-hydroxyquinoline ester.[9]

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Diethyl [(3,4-dimethoxyphenyl)amino]methylenemalonate

-

Combine 3,4-dimethoxyaniline (1 mole equivalent) and diethyl ethoxymethylenemalonate (1 mole equivalent).[12]

-

The mixture can be stirred at room temperature or gently heated (e.g., to 120 °C) to initiate the reaction.[12][13] The reaction is often exothermic.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).[13] Ethanol is evolved as a byproduct.

-

The resulting intermediate often crystallizes upon cooling or can be precipitated by adding a non-polar solvent like hexane. Filter the solid and dry. This intermediate is typically stable and can be purified before the next step.

Step 2: Thermal Cyclization

-

Place the dried intermediate from Step 1 into a high-boiling solvent such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250 °C and maintain for 15-30 minutes.

-

Cool the mixture, and the cyclized product, ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate, will precipitate.

-

Filter the solid, wash with a suitable solvent like ethyl acetate or toluene, and dry.

Step 3: Saponification and Decarboxylation

-

Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux until the ester is fully hydrolyzed to the sodium salt of the carboxylic acid (the solid will dissolve).

-

Cool the solution and carefully acidify with a strong acid (e.g., HCl) to a pH of ~2-3. The carboxylic acid will precipitate.

-

Filter the 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, wash with water, and dry.

-

For decarboxylation, heat the carboxylic acid neat or in a high-boiling solvent (like mineral oil) to its melting point (or slightly above) until gas evolution (CO₂) ceases.

-

Cool the residue, which is the final product, 4-hydroxy-6,7-dimethoxyquinoline. Purify by recrystallization.

Comparative Analysis of Synthetic Routes

Both the Conrad-Limpach and Gould-Jacobs reactions are effective but have distinct features that may make one more suitable depending on the available starting materials and desired substitution pattern on the final product.

| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Synthesis |

| Aniline Reactant | 3,4-Dimethoxyaniline | 3,4-Dimethoxyaniline |

| C3 Synthon | β-Ketoester (e.g., Ethyl Acetoacetate) | Alkoxymethylenemalonate (e.g., DEEM) |

| Initial Intermediate | β-Aminoacrylate | Anilidomethylenemalonate |

| Cyclization Temp. | High (~250-260 °C) | High (~250 °C) |

| Initial Product | 4-Hydroxy-2-substituted -quinoline | 4-Hydroxy-3-carboxy-substituted -quinoline |

| Post-Cyclization Steps | None required | Saponification and Decarboxylation required |

| Key Advantage | More direct route to 2-substituted quinolones | Versatile intermediate for 3-substituted quinolones |

| Key Disadvantage | High temperatures can be challenging to manage | Multi-step process after cyclization |

Conclusion

The is a well-established process critical for the production of advanced pharmaceutical intermediates. The Conrad-Limpach and Gould-Jacobs reactions represent the two cornerstone methodologies for this transformation. Both rely on a high-temperature thermal cyclization as the key ring-forming step, a choice necessitated by the energetic cost of temporarily disrupting the aniline's aromaticity. The selection between these two routes depends on the desired final substitution pattern and process considerations. The Gould-Jacobs reaction provides a pathway to the unsubstituted (at C2 and C3) title compound after subsequent hydrolysis and decarboxylation, while the Conrad-Limpach reaction directly yields a 2-substituted analogue. A thorough understanding of the mechanisms and critical experimental parameters outlined in this guide is essential for achieving high yields and purity in the synthesis of this valuable compound.

References

-

Wikipedia. Conrad–Limpach synthesis. Available from: [Link]

- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

YouTube. Conrad-limpach-knorr synthesis of Quinolone. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

-

PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Available from: [Link]

-

NIH. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Available from: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]

-

onlinelibrary.wiley.com. Gould-Jacobs Reaction. Available from: [Link]

-

Molbase. Synthesis of (A) [[(3,4-Dimethoxyphenyl)amino]methylene]malonic acid, diethyl ester. Available from: [Link]

- Google Patents. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.

Sources

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 10. Gould-Jacobs Reaction [drugfuture.com]

- 11. ablelab.eu [ablelab.eu]

- 12. prepchem.com [prepchem.com]

- 13. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of 4-hydroxy-6,7-dimethoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-hydroxy-6,7-dimethoxyquinoline, a key intermediate in the synthesis of various pharmaceutical compounds, including antimalarial and anti-inflammatory agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the accurate assessment of this compound's physicochemical properties. A thorough understanding and characterization of solubility and stability are paramount for successful drug discovery and development, ensuring robust formulation design, reliable bioassay results, and optimal shelf-life.

Introduction: The Pivotal Role of Physicochemical Characterization

4-hydroxy-6,7-dimethoxyquinoline is a quinoline derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol . It typically presents as a light yellow to off-white crystalline powder. The solubility and stability of this compound are critical parameters that profoundly influence its journey from a laboratory curiosity to a viable therapeutic agent. Inadequate solubility can lead to poor absorption and bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide delves into the nuances of determining the solubility and stability of 4-hydroxy-6,7-dimethoxyquinoline, providing a framework for generating reliable and reproducible data. We will explore the theoretical underpinnings of these properties and present detailed experimental protocols for their evaluation.

Solubility Profile of 4-hydroxy-6,7-dimethoxyquinoline

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, aqueous solubility is a primary determinant of a drug's oral bioavailability.

Theoretical Considerations

4-hydroxy-6,7-dimethoxyquinoline is a weakly basic compound, with a predicted pKa of 4.26.[3] This suggests that its aqueous solubility will be highly dependent on the pH of the medium. In acidic environments (pH < pKa), the quinoline nitrogen is likely to be protonated, leading to the formation of a more soluble salt. Conversely, in neutral or basic conditions, the compound will exist predominantly in its less soluble free base form.

The presence of two methoxy groups and a hydroxyl group on the quinoline ring also influences its solubility.[1] While the hydroxyl group can participate in hydrogen bonding with water, the overall molecule possesses significant hydrophobic character.

Qualitative and Quantitative Solubility

General observations indicate that 4-hydroxy-6,7-dimethoxyquinoline is sparingly soluble in water, slightly soluble in methanol and DMSO, and soluble in other organic solvents like ethanol.[1][3] For practical applications, quantitative solubility data is essential. The following table summarizes the approximate solubility of 4-hydroxy-6,7-dimethoxyquinoline in various solvents.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water (pH 7.0) | Sparingly soluble | ~0.1 |

| Water (pH 2.0) | Soluble | >10 |

| Ethanol | Soluble | ~20 |

| Methanol | Slightly Soluble | ~5 |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~15 |

| Polyethylene Glycol 400 (PEG 400) | Soluble | ~50 |

Note: The quantitative solubility values are illustrative and should be experimentally determined for specific applications.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-hydroxy-6,7-dimethoxyquinoline to a series of vials containing the different solvents to be tested (e.g., water at various pH values, ethanol, methanol, DMSO).

-

Ensure that a solid excess of the compound remains undissolved.

-

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-hydroxy-6,7-dimethoxyquinoline in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Stability Profile of 4-hydroxy-6,7-dimethoxyquinoline

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Potential Degradation Pathways

Quinoline derivatives can be susceptible to several degradation pathways, including:

-

Hydrolysis: The molecule may undergo hydrolysis under acidic or basic conditions.

-

Oxidation: The quinoline ring and its substituents can be prone to oxidation.

-

Photodegradation: Exposure to light can induce degradation.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule. These studies are also instrumental in developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation Studies:

Caption: Interplay of solubility and stability.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the solubility and stability of 4-hydroxy-6,7-dimethoxyquinoline. Adherence to the principles and protocols outlined herein will enable researchers to generate high-quality, reliable data essential for informed decision-making in the drug development process. Future work should focus on obtaining more extensive quantitative solubility data in a wider range of biorelevant media and on the definitive structural elucidation of any degradation products formed under stress conditions.

References

- Best Quality Supplier. (n.d.). 6,7-Dimethoxy-4-Hydroxyquinoline (CAS 13425-93-9). Retrieved from [https://www.best-quality-supplier.com/6-7-dimethoxy-4-hydroxyquinoline-cas-13425-93-9-product/]

Sources

CAS number 13425-93-9 properties and hazards

An In-depth Technical Guide to CAS Number 13425-93-9: Properties, Hazards, and Handling of 6,7-Dimethoxyquinolin-4-ol

Introduction

CAS number 13425-93-9 identifies the chemical compound 6,7-Dimethoxyquinolin-4-ol, also known as 4-Hydroxy-6,7-dimethoxyquinoline.[1][2][3][4][5] This molecule belongs to the quinoline family, a class of heterocyclic aromatic compounds characterized by a fused benzene and pyridine ring system.[3] The presence of two methoxy groups (-OCH3) and a hydroxyl group (-OH) on the quinoline core imparts specific chemical and physical properties that make it a compound of interest in pharmaceutical and chemical research.[3][5]

Notably, searches for this CAS number may sometimes be cross-referenced with silane compounds such as (3-Mercaptopropyl)methyldimethoxysilane. This guide will focus exclusively on the properties and hazards of 6,7-Dimethoxyquinolin-4-ol, the correct compound for CAS 13425-93-9.

Chemical and Physical Properties

6,7-Dimethoxyquinolin-4-ol is typically a solid, with its appearance described as a light orange to yellow or green powder or crystal.[5] Its molecular structure, featuring both hydrogen bond donor (hydroxyl group) and acceptor (nitrogen and oxygen atoms) sites, influences its solubility and potential for biological activity.[3]

Table 1: Physicochemical Properties of 6,7-Dimethoxyquinolin-4-ol

| Property | Value | Source(s) |

| CAS Number | 13425-93-9 | [1][2][3][4][5] |

| Molecular Formula | C11H11NO3 | [2][3][5][6] |

| Molecular Weight | 205.21 g/mol | [2][3][5][6] |

| Melting Point | 229-233 °C | [2][5] |

| Boiling Point | 355.3 °C at 760 mmHg | [2] |

| Flash Point | 168.7 °C | [2] |

| Density | ~1.2 g/cm³ | [2] |

| Appearance | Light orange to yellow to green powder/crystal | [5] |

| Synonyms | 4-Hydroxy-6,7-dimethoxyquinoline, 6,7-Dimethoxy-4-quinolinol, 6,7-Dimethoxyquinolin-4(1H)-one | [3] |

Hazard Identification and Safety

Understanding the hazards associated with 6,7-Dimethoxyquinolin-4-ol is critical for its safe handling in a research or industrial setting. The compound is classified as an irritant and may be harmful if ingested or comes into contact with skin.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[7]

-

Eye Irritation (Category 2): Causes serious eye irritation.[7]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][8]

Hazard Statements (H-Statements):

Precautionary Statements (P-Statements):

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/eye protection/face protection.[7]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

The following diagram illustrates a standard risk assessment and handling workflow for a chemical with the hazard profile of 6,7-Dimethoxyquinolin-4-ol.

Caption: Safe handling workflow for 6,7-Dimethoxyquinolin-4-ol.

Applications and Research Interest

The primary interest in 6,7-Dimethoxyquinolin-4-ol lies in its role as a building block or intermediate in synthetic and medicinal chemistry.[3] Quinoline derivatives are widely studied for their potential pharmacological activities, including antimalarial, antimicrobial, and anticancer properties.[1][3]

Specifically, 6,7-Dimethoxyquinolin-4-ol has been used in studies focused on the synthesis of ring-substituted 4-aminoquinolines for evaluation of their antimalarial activities.[1] Its structure also makes it a relevant compound in the development of novel therapeutic agents and as a potential antioxidant.[5]

Experimental Protocols: Safe Handling and First Aid

Standard Handling Protocol

This protocol is designed for researchers handling 6,7-Dimethoxyquinolin-4-ol in a laboratory setting.

-

Preparation:

-

Handling:

-

Storage:

-

Disposal:

-

Collect waste material in a labeled, sealed container.

-

Dispose of the chemical waste in accordance with all applicable national and local regulations.[2]

-

First Aid Measures

These procedures should be followed in case of accidental exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2][7] If irritation persists, seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[2][9] If irritation develops or persists, seek medical attention.[2]

-

Inhalation: Move the individual to fresh air.[2][9] If breathing is difficult or symptoms persist, seek medical attention.[2]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[2]

Conclusion

6,7-Dimethoxyquinolin-4-ol (CAS 13425-93-9) is a valuable chemical intermediate with significant potential in pharmaceutical research. Its hazard profile—primarily as a skin, eye, and respiratory irritant, and harmful if swallowed—necessitates careful handling using appropriate engineering controls and personal protective equipment. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks associated with this compound and explore its synthetic applications safely and effectively.

References

-

iotasilane.com. (2019). IOTA-5066 3-Mercaptopropylmethyldimethoxysilane. Retrieved from [Link]

-

Chemsrc. (2025). 4-Hydroxy-6,7-dimethoxyquinoline. Retrieved from [Link]

-

Gelest, Inc. (n.d.). 3-MERCAPTOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

Gelest, Inc. (2015). SAFETY DATA SHEET - 3-MERCAPTOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Mercaptopropyl)trimethoxysilane. Retrieved from [Link]

-

SLS. (n.d.). (3-Mercaptopropyl)methyldimethoxysilane. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). (3-Mercaptopropyl)trimethoxysilane. Retrieved from [Link]

-

LookChem. (n.d.). 4-Hydroxy-6,7-dimethoxyqunioline. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). (3-Mercaptopropyl)trimethoxysilane, 95%. Retrieved from [Link]

-

Hengda Chemical. (n.d.). 3-mercaptopropyltrimethoxysilane. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 2. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9 | Chemsrc [chemsrc.com]

- 3. CAS 13425-93-9: 4-Hydroxy-6,7-dimethoxyqunioline [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6,7-Dimethoxyquinolin-4-ol | 13425-93-9 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 13425-93-9 | 6,7-Dimethoxyquinolin-4-ol | Cabozantinib | Ambeed.com [ambeed.com]

- 9. molcore.com [molcore.com]

- 10. iotasilane.com [iotasilane.com]

biological activity of 4-hydroxy-6,7-dimethoxyquinoline derivatives

An In-Depth Technical Guide to the Biological Activities of 4-Hydroxy-6,7-Dimethoxyquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 4-hydroxy-6,7-dimethoxyquinoline core, in particular, has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of these derivatives. We will delve into their significant anticancer properties, focusing on their roles as potent inhibitors of crucial cellular targets like tyrosine kinases and topoisomerase I. Furthermore, we will examine their emerging antimicrobial and anti-inflammatory activities, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is designed not merely to report findings but to provide actionable insights and a foundational understanding for advancing the development of this promising class of compounds.

The 4-Hydroxy-6,7-Dimethoxyquinoline Scaffold: Synthesis and Significance

The 4-hydroxy-6,7-dimethoxyquinoline moiety is a heterocyclic aromatic compound that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a quinoline ring with hydroxyl and methoxy groups at key positions, makes it a versatile platform for drug design.[1][3] The methoxy groups at positions 6 and 7 are particularly advantageous for potent activity in many derivatives, while the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) provides a crucial site for further chemical modification.[2][4]

Synthetic Strategies: An Overview

The synthesis of the 4-hydroxy-6,7-dimethoxyquinoline core is a critical first step in the development of its derivatives. Several methods have been established, each with distinct advantages and challenges. A common and historically significant approach is the Gould-Jacobs reaction. This method typically involves the reaction of an aniline (like 3,4-dimethoxyaniline) with a malonic acid derivative, followed by a high-temperature cyclization step.[5]

However, the high temperatures required for the Gould-Jacobs reaction can lead to the formation of impurities, complicating purification and posing challenges for large-scale industrial production.[5] Consequently, alternative, more refined synthetic routes have been developed to improve yield, reduce energy consumption, and enhance environmental safety. These modern approaches often involve milder reaction conditions and more readily available starting materials.[5][6]

Below is a generalized workflow illustrating a modern synthetic approach.

Caption: Generalized workflow for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline derivatives.

Anticancer Activity: A Primary Therapeutic Avenue

The quinoline scaffold is a well-established pharmacophore in oncology, and 4-hydroxy-6,7-dimethoxyquinoline derivatives have demonstrated potent anticancer activity through multiple mechanisms of action.[7] These include the inhibition of key enzymes involved in cell signaling and DNA replication, leading to the suppression of tumor growth and induction of apoptosis.

Mechanism I: Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating critical cellular processes, including growth, proliferation, and survival. The dysregulation of RTK signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8] Derivatives of the 6,7-dimethoxyquinoline core have been identified as potent inhibitors of several key RTKs, including c-Met, platelet-derived growth factor receptor (PDGF-RTK), and vascular endothelial growth factor receptor 2 (VEGFR2).[4][5][9]

Cabozantinib, an FDA-approved drug for treating thyroid and renal cancers, is a prominent example that contains a related 6,7-dimethoxyquinoline core and functions as a multi-tyrosine kinase inhibitor against targets like c-Met and VEGFR2.[5] The inhibitory action of these compounds typically involves competing with ATP for its binding site in the kinase domain of the receptor. This blockade prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately halting cell proliferation and inducing apoptosis.[8]

Caption: Inhibition of RTK signaling by 4-hydroxy-6,7-dimethoxyquinoline derivatives.

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3-(4-methoxyphenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 | [4] |

| 3-(3-fluorophenyl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 | [4] |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met | 30 | [9] |

| 4-phenoxyquinoline derivatives | c-Met | 1.98 |[1] |

Mechanism II: Topoisomerase I Poisoning

Topoisomerase I (TOP1) is a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[7] It functions by creating a transient single-strand break in the DNA, allowing the strands to rotate, and then resealing the break. Certain anticancer drugs, known as TOP1 poisons, act by stabilizing the intermediate state where TOP1 is covalently bound to the DNA (the TOP1-DNA cleavage complex). This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death.[7][10]

Novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been designed and identified as a new class of potent TOP1 inhibitors.[7][10] The planar quinoline core is thought to intercalate into the DNA at the site of the cleavage complex, while specific substitutions at the C2 and C4 positions can form crucial hydrogen bonds with amino acid residues in the enzyme, such as Arg364, enhancing the stability of the ternary complex.[7]

Table 2: Anticancer Activity of TOP1-Inhibiting Derivatives against NCI-60 Cell Lines

| Compound ID | Description | Full Panel GI₅₀ MG-MID (µM) | Most Sensitive Cancer Types | Reference |

|---|---|---|---|---|

| 14m | 2-(p-tolyl)-4-propoxy-6,7-dimethoxyquinoline | 1.26 | Colon, Leukemia, Melanoma | [7][10] |

| 14e | 2-(phenyl)-4-propoxy-6,7-dimethoxyquinoline | > 10 | Melanoma (LOX IMVI, GI₅₀ = 0.227 µM) | [7] |

| 14f | 2-(p-fluorophenyl)-4-propoxy-6,7-dimethoxyquinoline | 1.70 | Melanoma, Leukemia | [7] |

GI₅₀ MG-MID represents the mean graph midpoint of the growth inhibition values for all 60 cell lines.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a cornerstone for screening potential cytotoxic agents.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug exposure.

-

Compound Treatment: Prepare serial dilutions of the 4-hydroxy-6,7-dimethoxyquinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control). Rationale: A dose-response curve is essential to determine the concentration at which the compound exerts its effect (e.g., IC₅₀).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂. Rationale: This period allows sufficient time for the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Rationale: This allows for the enzymatic conversion of MTT to formazan by metabolically active cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. Rationale: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell viability).[11]

Caption: A step-by-step workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Properties

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of novel antimicrobial agents with new mechanisms of action.[12] The quinoline core is historically significant in this field, with quinolone antibiotics being a major class of antibacterial drugs.[13] Research into 6,7-dimethoxyquinazoline and 7-methoxyquinoline derivatives, which are structurally related to the core topic, has revealed promising antimicrobial and antibiofilm activities against a range of pathogenic microbes.[13][14][15]

Studies have shown that these compounds can be effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[12][14] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[13]

Table 3: Antimicrobial Activity of Structurally Related Quinoline/Quinazoline Derivatives

| Compound Class | Target Microbe | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Quinoline-3-carbonitrile derivative | E. coli | Antibacterial | 4 | [13] |

| 7-Methoxyquinoline sulfonamide | E. coli | Antibacterial | 0.125 | [13] |

| 4-Substituted-6,7-dimethoxyquinazolines | S. aureus, E. coli, C. albicans | Antibacterial/Antifungal | - | [14] |

| Fused quinoline derivatives | A. fumigatus, C. albicans, S. aureus | Antifungal/Antibacterial | 0.49 - 1.95 | [12] |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microbial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Rationale: A standardized inoculum is critical for reproducibility and comparison with established breakpoints.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in CAMHB. Typically, this is done by adding 50 µL of broth to all wells, adding 50 µL of a concentrated stock of the compound to the first well, and then serially transferring 50 µL across the plate. Rationale: Serial dilution creates a concentration gradient to precisely identify the MIC.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air. Rationale: This incubation period allows for sufficient bacterial growth in the absence of inhibition.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Therefore, compounds with anti-inflammatory properties are of significant therapeutic interest. While direct studies on 4-hydroxy-6,7-dimethoxyquinoline are limited, research on structurally similar 6,7-dimethoxyquinazoline derivatives has shown promising anti-inflammatory activity.[16][17]

A common in vitro method to screen for anti-inflammatory potential is the inhibition of protein denaturation assay. Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like albumin can be correlated with anti-inflammatory activity.[17]

Table 4: In Vitro Anti-inflammatory Activity of 2-Chloro-4-(aryl amino)-6,7-dimethoxy Quinazoline Derivatives

| Compound | IC₅₀ (µg/mL) for Inhibition of Protein Denaturation | Reference |

|---|---|---|

| Derivative 4 | 1.772 | [16][17] |

| Diclofenac Sodium (Standard) | 1.145 |[16] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery. For 6,7-dimethoxyquinoline derivatives, several key SAR insights have been elucidated:

-

6,7-Dimethoxy Groups: The presence of these groups on the quinoline ring is frequently cited as being advantageous, if not essential, for potent biological activity, particularly in the inhibition of kinases like PDGF-RTK and c-Met.[4][9]

-

Substitution at C3: For PDGF-RTK inhibition, a lipophilic group attached to the 3-position of the quinoline ring substantially contributes to activity. Potent inhibitors often feature monocyclic aromatic groups (e.g., 4-methoxyphenyl, 3-fluorophenyl) or other small lipophilic moieties at this position.[4]

-

Substitutions at C2 and C4: In the context of TOP1 inhibition, an aryl substituent at the C2 position and an alkoxy chain at the C4 position are crucial. The aryl group aids in DNA intercalation, while the C4 substituent can form key hydrogen bonds within the enzyme-DNA complex.[7]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. derpharmachemica.com [derpharmachemica.com]

potential pharmacological applications of 4-hydroxy-6,7-dimethoxyquinoline

An In-depth Technical Guide to the Potential Pharmacological Applications of 4-hydroxy-6,7-dimethoxyquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged class of heterocycles, 4-hydroxy-6,7-dimethoxyquinoline emerges as a molecule of significant interest. While primarily recognized as a crucial synthetic intermediate for potent tyrosine kinase inhibitors, its intrinsic chemical features and the broader biological activities of its derivatives warrant a dedicated exploration of its pharmacological potential. This guide synthesizes current knowledge, presenting a technical overview of its established role in oncology and exploring its potential in anti-inflammatory, antimalarial, and antibacterial applications. We provide detailed mechanistic insights, experimental protocols, and future-facing perspectives for researchers and drug development professionals.

Core Compound Profile: 4-hydroxy-6,7-dimethoxyquinoline

4-hydroxy-6,7-dimethoxyquinoline (CAS No. 13425-93-9), also known as 6,7-dimethoxy-4-quinolinol, is a pale yellow solid organic compound.[1][2] Its structure is characterized by a bicyclic quinoline core, with a hydroxyl group at the C4 position and two methoxy groups at the C6 and C7 positions. These functional groups are critical to its chemical reactivity and biological interactions, particularly the ability to participate in hydrogen bonding.[3]

The most notable role of this compound is as a key intermediate in the synthesis of several multi-targeted tyrosine kinase inhibitors, including the FDA-approved anticancer drug Cabozantinib.[4][5] This fact alone grounds its relevance in oncology and provides a strong rationale for investigating the pharmacological activities of its broader derivative space. The general versatility of the quinoline scaffold in medicine is well-documented, with derivatives exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][6][7]

Table 1: Physicochemical Properties of 4-hydroxy-6,7-dimethoxyquinoline

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₃ | [8] |

| Molecular Weight | 205.21 g/mol | [8] |

| Appearance | Slightly pale yellow to yellow solid | [1] |

| Melting Point | 224-229 °C | [9] |

| Boiling Point | 355.3±42.0 °C at 760 mmHg | [9] |

| CAS Number | 13425-93-9 | [3] |

Primary Pharmacological Application: Oncology

The 6,7-dimethoxyquinoline moiety is a validated pharmacophore in cancer therapy, primarily through the inhibition of critical signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Mechanism of Action: Tyrosine Kinase Inhibition

Receptor tyrosine kinases (RTKs) are high-affinity cell surface receptors that regulate key cellular processes. Their dysregulation is a common driver of cancer.[10] The 4-hydroxy-6,7-dimethoxyquinoline scaffold is integral to inhibitors targeting several oncogenic RTKs, most notably c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor).

-

c-Met Inhibition: The HGF/c-Met signaling pathway, when abnormally activated, promotes tumorigenesis and metastasis.[11] Derivatives of 6,7-dimethoxy-4-anilinoquinoline have been synthesized and identified as potent c-Met inhibitors. For instance, compound 12n from one study demonstrated a c-Met inhibitory concentration (IC₅₀) of 0.030 µM and showed excellent anticancer activity against A549 (lung), MCF-7 (breast), and MKN-45 (gastric) cancer cell lines.[11] The dimethoxy groups are often crucial for binding within the ATP pocket of the kinase domain.

-

VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor survival and expansion and is largely driven by the VEGFR signaling pathway. Cabozantinib, which contains the 6,7-dimethoxyquinoline core, is a potent inhibitor of VEGFR2, contributing significantly to its anti-angiogenic and anticancer effects.[4]

Caption: The HGF/c-Met signaling pathway and point of inhibition.

Mechanism of Action: Topoisomerase I Inhibition

DNA topoisomerase I (TOP1) is another critical enzyme for cancer cell survival, as it resolves DNA supercoiling during replication and transcription.[7] Inhibitors of TOP1 trap the enzyme in a covalent complex with DNA (the TOP1cc), leading to DNA strand breaks and apoptosis. A study developing novel 4-alkoxy-2-aryl-6,7-dimethoxyquinolines found them to be a new class of TOP1 inhibitors.[7]

Table 2: In Vitro Anticancer Activity of a Representative TOP1 Inhibitor (Compound 14m) [7]

| Cell Line | Cancer Type | GI₅₀ (µM) |

| SR | Leukemia | 0.133 |

| NCI-H226 | Non-Small Cell Lung | 0.343 |

| COLO205 | Colon | 0.401 |

| SF-295 | CNS | 0.328 |

| LOX IMVI | Melanoma | 0.116 |

| NCI/ADR-RES | Ovarian | 0.247 |

| CAKI-1 | Renal | 0.458 |

| T-47D | Breast | 0.472 |

Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol provides a standardized method for assessing the cytotoxic effects of 4-hydroxy-6,7-dimethoxyquinoline derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MKN-45) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Emerging Pharmacological Applications

Beyond oncology, the chemical nature of the 4-hydroxy-6,7-dimethoxyquinoline scaffold suggests potential in other therapeutic areas.

Anti-inflammatory and Analgesic Potential

While direct studies on 4-hydroxy-6,7-dimethoxyquinoline are limited, research on structurally related compounds provides a strong rationale for investigation.

-

Evidence from Analogues: A study on a synthetic tetrahydroisoquinoline derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrated potent analgesic and anti-inflammatory effects.[12][13] In a formalin-induced arthritis model in rats, this compound showed an anti-inflammatory effect 3.3 times greater than the standard drug diclofenac sodium at a dose of 0.5 mg/kg.[12] Additionally, derivatives of 4-hydroxyquinol-2-one have been investigated for analgesic properties.[14]

-

Hypothesized Mechanism: The anti-inflammatory effects of quinoline-based compounds are often attributed to the inhibition of pro-inflammatory mediators like cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the modulation of signaling pathways such as NF-κB. Future studies should explore these mechanisms for 4-hydroxy-6,7-dimethoxyquinoline derivatives.

Antimalarial and Antibacterial Potential

The quinoline ring is the foundation of classic antimalarial drugs like chloroquine. 4-hydroxy-6,7-dimethoxyquinoline has been explicitly used as a starting material for the synthesis of ring-substituted 4-aminoquinolines to evaluate their antimalarial activities.[1][15] This highlights its value as a scaffold for developing new agents against parasitic diseases.

Furthermore, the broader class of quinoline derivatives has been explored for broad-spectrum antibacterial activity.[16] Some novel quinoline hybrids have shown the ability to target bacterial proteins like LptA and Topoisomerase IV, suggesting that derivatives of 4-hydroxy-6,7-dimethoxyquinoline could be developed into novel antibacterial agents.[17]

Synthesis and Workflow

The synthesis of 4-hydroxy-6,7-dimethoxyquinoline is well-established, providing a reliable supply for research and development. One common and efficient route involves the reduction and cyclization of a substituted propen-1-one.

Caption: A representative synthetic workflow for 4-hydroxy-6,7-dimethoxyquinoline.

Experimental Protocol: Synthesis via Reduction/Cyclization[5]

Objective: To synthesize 4-hydroxy-6,7-dimethoxyquinoline from 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Methodology:

-

Reaction Setup: Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent (e.g., tetrahydrofuran). Add a catalyst, such as Palladium on carbon (Pd/C).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir vigorously. Heat the reaction to approximately 100°C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 1-24 hours).

-

Workup: Once the reaction is complete, cool the mixture and filter it through diatomaceous earth to remove the catalyst. Wash the filter cake with additional solvent.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid product.

-

Purification: Purify the crude product by recrystallization from a mixed solvent system, such as ethyl acetate and ethanol (1:1 volume ratio), to yield off-white solid 4-hydroxy-6,7-dimethoxyquinoline.

Conclusion and Future Directions

4-hydroxy-6,7-dimethoxyquinoline is more than a simple synthetic intermediate; it is the core of a pharmacologically validated scaffold with significant therapeutic potential. Its established role in the development of potent tyrosine kinase inhibitors for oncology is clear. However, compelling evidence from related analogues suggests that its potential applications extend to anti-inflammatory, analgesic, antimalarial, and antibacterial therapies.

Future research should focus on:

-

Derivative Synthesis: Systematically synthesizing novel derivatives of 4-hydroxy-6,7-dimethoxyquinoline and screening them against a wide range of biological targets, including inflammatory enzymes (COX, LOX), bacterial proteins, and malarial parasites.

-

In-depth Mechanistic Studies: Elucidating the precise mechanisms of action for any newly identified active compounds.

-

Structure-Activity Relationship (SAR) Studies: Building comprehensive SAR models to guide the rational design of more potent and selective agents.

-

Combination Therapies: Investigating the potential of 6,7-dimethoxyquinoline-based compounds as adjuncts to existing therapies to enhance efficacy or overcome drug resistance, particularly in cancer.

By leveraging the foundational knowledge of this versatile scaffold, the scientific community is well-positioned to unlock new therapeutic avenues originating from 4-hydroxy-6,7-dimethoxyquinoline.

References

-

Basyouni, W. M., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

-

Li, R., et al. (2019). Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. PubMed. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Semantic Scholar. [Link]

-

Ingenta Connect. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-proliferative Agents. Ingenta Connect. [Link]

-

Wang, J., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Ukrainets, I. V., et al. (2010). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ResearchGate. [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health. [Link]

-

RSC Publishing. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]

-

MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

National Institutes of Health. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [Link]

-

LookChem. (n.d.). Cas 13425-93-9,4-Hydroxy-6,7-dimethoxyqunioline. LookChem. [Link]

-

Li, S., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. National Institutes of Health. [Link]

-

Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal. [Link]

-

Rakhmanova, K. A., et al. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. ResearchGate. [Link]

-

Chemsrc. (n.d.). 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9. Chemsrc. [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-4-hydroxyquinoline. PubChem. [Link]

Sources

- 1. 4-Hydroxy-6,7-dimethoxyqunioline | 13425-93-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. CAS 13425-93-9: 4-Hydroxy-6,7-dimethoxyqunioline [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6,7-Dimethoxy-4-hydroxyquinoline | C11H11NO3 | CID 459611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-6,7-dimethoxyquinoline | CAS#:13425-93-9 | Chemsrc [chemsrc.com]